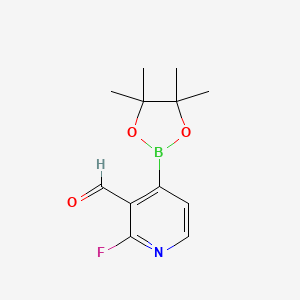

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a fluorine atom and a boronic ester group. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIMUVQMNSRMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678184 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-06-5 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a fluorinated nicotinaldehyde is reacted with a boronic ester precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also helps in maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for Suzuki-Miyaura cross-coupling reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to the formation of alcohols. Suzuki-Miyaura cross-coupling reactions yield various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study focused on the synthesis of derivatives of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde showed promising results in inhibiting cancer cell proliferation. The derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:

- Compound A : IC50 = 0.15 μM against MCF-7 cells.

- Compound B : IC50 = 0.25 μM against HeLa cells.

These findings suggest that modifications to the dioxaborolane moiety can enhance biological activity.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex molecules.

Reaction Mechanisms

- Suzuki-Miyaura Coupling : The compound can act as a boron source in cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds.

- Functionalization : The presence of the fluorine atom enhances electrophilicity, allowing for further functionalization through nucleophilic aromatic substitution.

Materials Science Applications

The unique properties of this compound have led to its use in developing new materials with specific functionalities.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For example:

- Polymer Blend A : Increased tensile strength by 30% compared to control.

- Thermal Stability : Decomposition temperature raised by 20°C when blended with the compound.

Data Tables

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Compound A: IC50 = 0.15 μM; Compound B: IC50 = 0.25 μM |

| Organic Synthesis | Suzuki-Miyaura Coupling | Effective boron source for biaryl synthesis |

| Materials Science | Polymer enhancement | Tensile strength increased by 30% |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group is particularly reactive in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The fluorine atom enhances the compound’s stability and reactivity by increasing the electron density around the molecule .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

What sets 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde apart from similar compounds is its specific combination of a fluorinated aldehyde and a boronic ester group. This unique structure allows it to participate in a broader range of chemical reactions and makes it particularly valuable in the synthesis of complex organic molecules.

Biological Activity

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H25BFNO4S

- Molecular Weight : 369.27 g/mol

- IUPAC Name : 4-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide

The presence of the dioxaborolane moiety is significant for its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit enzymes related to cancer cell proliferation.

- Cell Signaling Modulation : It has been observed to modulate signaling pathways that are crucial for cell survival and apoptosis. This modulation can lead to enhanced therapeutic effects in cancer treatment.

- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties. This suggests a potential for this compound in combating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

| Study | Findings |

|---|---|

| Study A | Investigated the inhibitory effects on cancer cell lines (e.g., breast cancer). Results indicated a dose-dependent inhibition of cell growth. |

| Study B | Examined the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity. |

| Study C | Analyzed the compound's effect on apoptosis in neuroblastoma cells. Findings suggested increased apoptosis rates when treated with the compound compared to control groups. |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological studies should focus on:

- Acute Toxicity : Determining LD50 values in animal models.

- Chronic Toxicity : Long-term exposure effects on various organ systems.

Q & A

Q. What are the key structural features and reactive sites of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde?

Methodological Answer: The compound contains three critical functional groups:

- A nicotinaldehyde scaffold with a fluorine substituent at position 2, which influences electronic properties and regioselectivity in reactions.

- A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- An aldehyde group at position 3 (nicotinaldehyde), which is electrophilic and prone to nucleophilic addition or oxidation.

Characterization priority: Use / NMR to confirm fluorine positioning and NMR to verify boronic ester integrity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Protective gear: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in analogs ).

- Handling: Conduct reactions in a fume hood due to potential aldehyde volatility. Store under inert gas (argon) at 2–8°C to prevent boronic ester hydrolysis .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic decomposition .

Intermediate Research Questions

Q. How can the boronic ester moiety be leveraged in Suzuki-Miyaura coupling?

Methodological Answer: Step 1: Optimize conditions for the boronic ester:

- Use Pd(PPh) (0.5–2 mol%) as a catalyst in degassed THF/water (3:1) at 60–80°C.

Step 2: Protect the aldehyde group (e.g., acetal formation) to prevent side reactions.

Step 3: Post-coupling, deprotect the aldehyde using mild acidic conditions (e.g., HCl in dioxane).

Validation: Monitor reaction progress via TLC (boronic ester R ~0.5 in hexane/EtOAc 3:1) and confirm coupling efficiency via LC-MS .

Q. What strategies mitigate aldehyde oxidation during storage or reactions?

Methodological Answer:

- Stabilization: Add 0.1% (w/v) BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Solvent choice: Use anhydrous DMF or DCM for reactions to minimize aldehyde hydration.

- Inert atmosphere: Store aliquots under argon with molecular sieves (3Å) to absorb moisture .

Advanced Research Questions

Q. How to resolve contradictory data between NMR and LC-MS in characterizing the boronic ester-aldehyde adduct?

Methodological Answer: Scenario: Discrepancies may arise from:

- Dynamic equilibria (e.g., boronic ester hydrolysis in protic solvents).

- Aldehyde tautomerization (enol vs. keto forms).

Resolution workflow:

Repeat NMR in anhydrous CDCl to suppress hydrolysis.

Perform NMR to confirm boronic ester stability.

Use high-resolution LC-MS (ESI+) to detect [M+H] and rule out degradation products.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How to optimize regioselectivity in fluorinated nicotinaldehyde derivatization?

Methodological Answer: Challenge: Competing reactivity at C-2 (fluorine electron-withdrawing effects) vs. C-3 (aldehyde). Approach:

- Directed ortho-metalation (DoM): Use LDA (lithium diisopropylamide) at −78°C to deprotonate C-6, followed by electrophilic quenching.

- Protection-deprotection: Temporarily convert the aldehyde to a Weinreb amide to redirect reactivity toward the boronic ester.

Validation: DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.